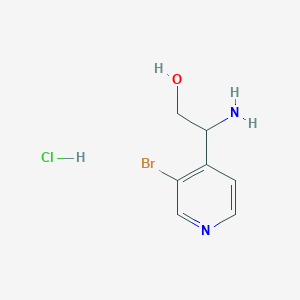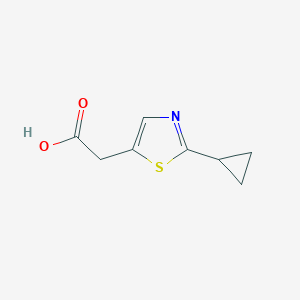
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
6-chloro-2-phenylpyrimidine-4-carboxylic acid+methanolcatalystMethyl 6-chloro-2-phenylpyrimidine-4-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
化学反応の分析
Types of Reactions
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Reduction Reactions: Formation of corresponding amines or alcohols.
Oxidation Reactions: Formation of corresponding acids or ketones.
科学的研究の応用
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with a methyl group at the 6-position instead of a phenyl group.
Methyl 4-chloro-2-phenylpyrimidine-6-carboxylate: Similar in structure but with the chlorine and carboxylate groups at different positions.
Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate: Similar in structure but with an ethyl ester instead of a methyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
methyl 6-chloro-2-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-10(13)15-11(14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
KNTLYPWWHXDYPH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)




![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

